molecular formula C12H21N3O B6285536 N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine CAS No. 1384669-03-7

N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine

Cat. No.: B6285536
CAS No.: 1384669-03-7
M. Wt: 223.3
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Description

N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a methyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, such as the κ-opioid receptor (kor) . These receptors play a crucial role in pain perception and mood regulation.

Mode of Action

Compounds with similar structures have been found to act as antagonists at their target receptors . This means they bind to the receptor and block its activation, preventing any downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine typically involves multiple steps, starting with the preparation of the oxazole ring and the pyrrolidine ring separately. These rings are then linked through a series of reactions that introduce the methyl group and other substituents. Common reagents used in these synthetic routes include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in studies of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine can be compared to other compounds with similar structures, such as:

    N-methyl-N-{[5-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyrrolidin-3-amine: This compound features a thiazole ring instead of an oxazole ring, which can lead to different chemical properties and biological activities.

    N-methyl-N-{[5-(propan-2-yl)-1,3-imidazol-2-yl]methyl}pyrrolidin-3-amine: The imidazole ring in this compound can also result in unique interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

CAS No.

1384669-03-7

Molecular Formula

C12H21N3O

Molecular Weight

223.3

Purity

85

Origin of Product

United States

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